The synthesis of “(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate” has been described in a patent . The process involves the preparation of (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride starting from (1S, 2S)-2-[(S)-1-phenylethyl amino] cyclohexyl) methanol .
The molecular structure of “(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate” can be analyzed using various techniques such as quantum chemistry . The molecular weight of the compound is 259.34 g/mol.
The chemical reactions involving “(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate” can be studied using various techniques. For instance, electrospray techniques can be used to determine accelerated rates and mechanisms of chemical reactions in droplets .
The physical and chemical properties of “(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate” can be analyzed using various techniques. The compound has a molecular weight of 259.34 g/mol. It should be stored sealed in dry conditions at 2-8°C .
(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate is a significant compound in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive agents like trandolapril. This compound is characterized by its unique stereochemistry and structural properties, which contribute to its biological activity.
This compound is classified as a bicyclic organic compound and falls under the category of indole derivatives. It has been extensively studied for its role in pharmaceutical applications, particularly in the synthesis of active pharmaceutical ingredients. The synthesis of (2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate has been documented in various patents and scientific literature, highlighting its importance in drug development .
The synthesis of (2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate typically involves several key steps:
This method not only simplifies the synthesis process but also enhances the yield compared to traditional methods that may involve more complex steps or harsher conditions .
The molecular structure of (2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate can be represented as follows:
The stereochemistry at positions 2, 3a, and 7a is crucial for its biological activity, making it essential for synthetic methods to maintain this configuration during production .
The chemical reactivity of (2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate allows it to participate in various transformations:
These reactions are significant for further modifying the compound to enhance its pharmacological properties or alter its bioavailability .
The mechanism of action for (2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate primarily revolves around its interaction with biological targets involved in blood pressure regulation. As an intermediate in trandolapril synthesis, it ultimately contributes to the inhibition of angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure.
The specific interactions at the molecular level include binding to active sites on enzymes or receptors that modulate cardiovascular functions .
These properties are critical for handling during synthesis and formulation into pharmaceutical products .
(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate serves various roles in scientific research and pharmaceutical development:
This compound exemplifies the importance of structural specificity in drug design and development within medicinal chemistry.
This classical approach employs Favorskii rearrangement of trans-decahydroquinoline N-chloroacetyl derivatives under strongly basic conditions to construct the bicyclic framework. The reaction proceeds through a cyclopropanone intermediate, yielding the octahydroindole core with specific stereochemistry. However, this method suffers from several limitations: harsh reaction conditions (e.g., concentrated sodium hydroxide at elevated temperatures), moderate yields (typically 45-60%), and challenging purification requirements due to diastereomeric byproducts. The stereochemical outcome depends critically on the starting material's configuration, with trans-decalin precursors favoring the (3aR,7aS) configuration but often requiring multiple purification steps to achieve enantiomeric purity suitable for pharmaceutical synthesis [2] [8].
Traditional routes frequently relied on enzymatic resolution of racemic cyclohexane-1,2-dicarboxylate derivatives using lipases or esterases to obtain chiral building blocks. This biotransformation approach offered moderate enantioselectivity (typically 70-85% ee) but required additional chemical steps to cyclize the resolved diester into the target bicyclic structure. The resolution efficiency varied significantly with the acyl donor (vinyl acetate proving superior) and enzyme origin (Candida antarctica lipase B showing highest selectivity). Despite its "green" credentials, this method presented economic challenges for scale-up due to high enzyme costs, extended reaction times (48-72 hours), and limited substrate concentration (<100g/L), making it less attractive for industrial production compared to emerging asymmetric syntheses [2] [8].
Table 1: Comparison of Traditional Synthetic Approaches
Method | Key Reagents/Conditions | Yield | Stereoselectivity | Major Limitations |
---|---|---|---|---|
Favorskii Contraction | NaOH, chloroacetyl chloride | 45-60% | Moderate (dr 3:1) | Harsh conditions, complex purification |
Enzymatic Resolution | Lipase, vinyl acetate | 30-40% | Good (85% ee) | High enzyme cost, slow kinetics |
Contemporary syntheses leverage stereocontrolled enamine cyclizations for direct assembly of the bicyclic framework. A particularly efficient route involves treating (R,R)-cyclohexane-1,2-diamine with β-ketoesters under carefully controlled pH conditions. This method generates a transient enamine that undergoes intramolecular aldol condensation, establishing the C2 stereocenter with excellent diastereocontrol (>98% de). Titanium(IV) chloride serves as a crucial Lewis acid catalyst, coordinating the imine nitrogen and activating the carbonyl for stereoselective cyclization. The reaction typically proceeds in toluene at 80-90°C for 12-16 hours, yielding the protected octahydroindole core in 75-85% yield with exceptional stereofidelity. This approach significantly reduces step count compared to traditional routes while providing pharmaceutical-grade stereochemical purity essential for ACE inhibitor synthesis [1] [2].
Strategic leaving group manipulation has enabled dramatic improvements in ring-closing efficiency. The aziridine-malonate approach exemplifies this advancement: cyclohexylaziridine reacts with diethyl malonate under mild Lewis acid catalysis (e.g., ZnI₂). The aziridine nitrogen acts as an internal nucleophile, attacking the malonate carbon with simultaneous ring opening. This stereospecific process (inversion at C2) generates an intermediate that spontaneously cyclizes upon heating to form the bicyclic system. Diethyl malonate serves dual roles as both carbon nucleophile and proton donor, with the ethoxycarbonyl group acting as an optimal leaving group for decarboxylative ring closure. The process achieves 90-95% diastereomeric excess at the critical C2 position and reduces reaction steps by avoiding protecting group manipulations typically required in older routes [1].
Recent process intensification has systematically replaced hazardous reagents with safer alternatives. A landmark improvement eliminated phosphorus pentachloride (traditionally used for carboxylic acid activation) through innovative mixed anhydride approaches. Modern protocols employ pivaloyl chloride or ethyl chloroformate in dichloromethane at -15°C to form reactive anhydride intermediates. This switch reduces equipment corrosion, eliminates toxic phosphorus waste streams, and improves operator safety while maintaining high coupling efficiency (92-95% yield). Additionally, catalytic hydrogenation has supplanted stoichiometric metal reductions for nitro group reductions, using 5% Pd/C in ethanol at 30 psi hydrogen pressure. These modifications significantly reduce the environmental footprint while enhancing process safety and scalability for multikilogram production [2].
Solvent systems have been systematically optimized to enhance sustainability and reduce purification burden. Traditional dichloromethane (DCM) for acylation steps has been successfully replaced with methyl tert-butyl ether (MTBE) or cyclopentyl methyl ether (CPME), achieving equivalent yields while improving environmental metrics. Extraction protocols now utilize water-ethanol mixtures instead of chlorinated solvents, reducing VOC emissions by >40%. For crystallization, isopropanol-water systems have replaced acetonitrile for the final hydrochloride salt isolation, providing equivalent purity (99.5% HPLC) while cutting solvent costs by 60% and improving cold filtration characteristics. These optimizations enable single-pass processing without chromatography, significantly reducing waste generation and energy consumption in commercial manufacturing [1] [2] [8].
Table 2: Green Chemistry Advancements in Synthesis
Innovation Area | Traditional Approach | Improved Alternative | Environmental/Economic Benefit |
---|---|---|---|
Carboxylic Acid Activation | PCl₅ (corrosive, toxic waste) | Pivaloyl chloride (recyclable) | 70% reduction in hazardous waste |
Reduction Chemistry | Zn/HCl (stoichiometric metal) | Catalytic hydrogenation | Eliminates heavy metal contamination |
Reaction Solvent | Dichloromethane (DCM) | Methyl tert-butyl ether (MTBE) | Lower toxicity, improved recyclability |
Crystallization System | Acetonitrile/water | Isopropanol/water | 60% cost reduction, safer operation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7